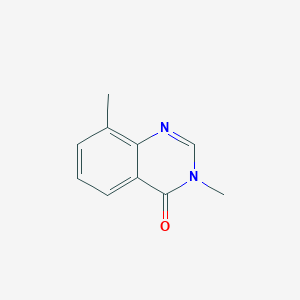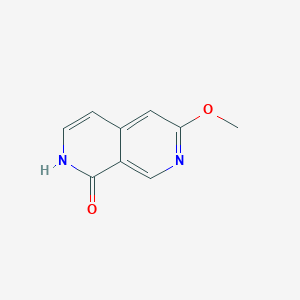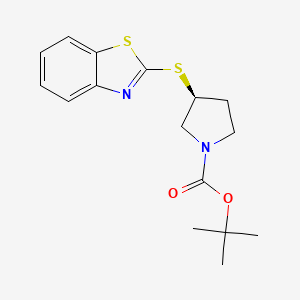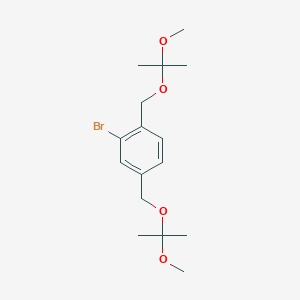
2-Bromo-1,4-bis(1-methoxy-1-methyl-ethoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene is an organic compound with the molecular formula C16H25BrO4 and a molecular weight of 361.27 g/mol . This compound is characterized by the presence of a bromine atom and two methoxypropan-2-yl groups attached to a benzene ring. It is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene typically involves the bromination of 1,4-bis(methoxymethyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxypropan-2-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1,4-bis(methoxymethyl)benzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is 1,4-bis(methoxymethyl)benzene.
Scientific Research Applications
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The methoxypropan-2-yl groups can undergo oxidation or reduction, leading to various functionalized derivatives .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(bromomethyl)benzene: Similar in structure but lacks the methoxypropan-2-yl groups.
1,1-Dibromo-4,4-dimethylbenzene: Contains two bromine atoms but different substituents on the benzene ring.
2-Bromo-1-phenylpropane: Similar bromine substitution but different alkyl groups attached to the benzene ring.
Uniqueness
2-Bromo-1,4-bis(((2-methoxypropan-2-yl)oxy)methyl)benzene is unique due to the presence of both bromine and methoxypropan-2-yl groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
Molecular Formula |
C16H25BrO4 |
|---|---|
Molecular Weight |
361.27 g/mol |
IUPAC Name |
2-bromo-1,4-bis(2-methoxypropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C16H25BrO4/c1-15(2,18-5)20-10-12-7-8-13(14(17)9-12)11-21-16(3,4)19-6/h7-9H,10-11H2,1-6H3 |
InChI Key |
ADMROQLCWSBLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OCC1=CC(=C(C=C1)COC(C)(C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


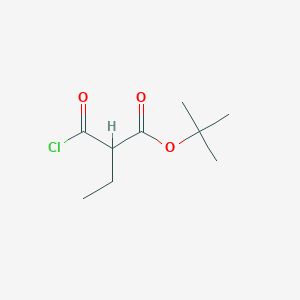
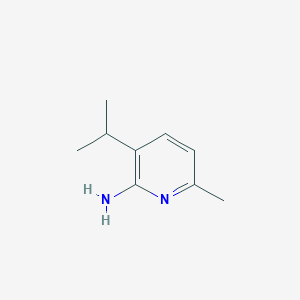
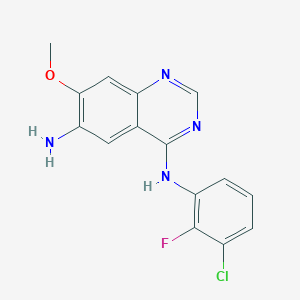
![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
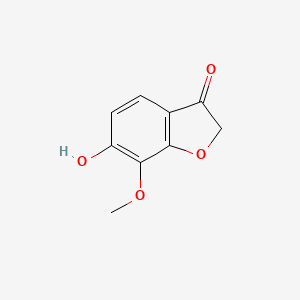
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
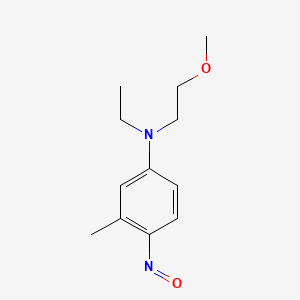
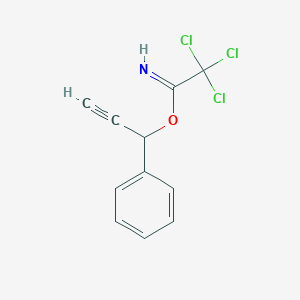
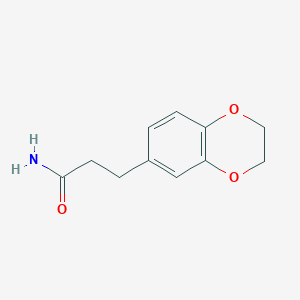
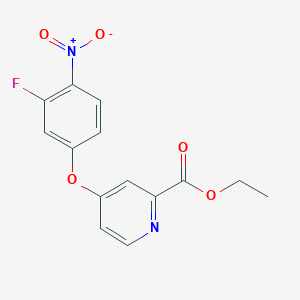
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
